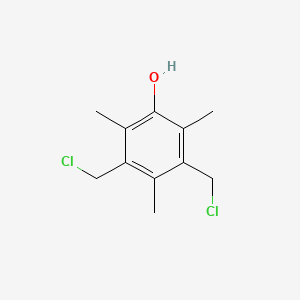

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol

Description

Evolution of Research Trajectories for 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol

A thorough review of publicly available scientific literature indicates that dedicated research on this compound is notably limited. There is no well-documented historical timeline detailing the evolution of its synthesis or applications. However, its research trajectory can be inferred from the broader context of research into functionalized phenolic resins and chloromethylation reactions.

The synthesis of this compound would likely follow established protocols for the chloromethylation of activated aromatic rings. thieme-connect.de The starting material, 2,4,6-trimethylphenol (B147578), is a readily available substituted phenol (B47542). The chloromethylation reaction, typically carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst, would introduce the chloromethyl groups at the vacant 3 and 5 positions of the aromatic ring. thieme-connect.de The accumulation of methyl groups on the benzene (B151609) ring supports the chloromethylation process. thieme-connect.de

It is plausible that the interest in this specific molecule arose from the desire to create highly functionalized monomers for specialty polymers. The presence of two chloromethyl groups and a phenolic hydroxyl group offers three potential sites for reaction, making it a candidate for producing highly crosslinked and thermally stable polymers. Research would have likely been driven by the pursuit of new high-performance materials for applications in electronics, aerospace, or as specialty adhesives and coatings.

Current Gaps and Future Directions in Scholarly Inquiry for the Compound

The most significant gap in the scholarly inquiry of this compound is the lack of fundamental research and characterization data. While the synthesis is chemically straightforward, there is a scarcity of published studies detailing its optimized synthesis, purification, and comprehensive physicochemical properties.

This information deficit presents a clear opportunity for future research. A primary direction would be the thorough investigation of its polymerization and copolymerization behavior. Due to its bifunctional nature, it could serve as a valuable monomer for producing a range of polymers, including:

Poly(phenylene vinylene)s (PPVs): The chloromethyl groups can be converted to ylides for Wittig-type reactions, leading to the formation of conjugated polymers with interesting optical and electronic properties.

Polyethers and Polyesters: The phenolic hydroxyl group can be used in polycondensation reactions, while the chloromethyl groups can be subsequently modified to tune the polymer's properties.

Epoxy Resins: It can be used as a curing or crosslinking agent for epoxy resins, potentially imparting enhanced flame retardancy and thermal stability due to its aromatic and chlorine content.

Further research should also focus on the development of novel materials derived from this compound. Its rigid, substituted aromatic structure could be exploited to create polymers with high glass transition temperatures and excellent dimensional stability. Investigating the properties of these new materials, including their mechanical strength, thermal degradation profile, and chemical resistance, would be a crucial step in identifying potential high-value applications.

| Property | Value |

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol nih.gov |

| Boiling Point | 220 °C nih.gov |

| Melting Point | 73 °C nih.gov |

| Water Solubility | 1.2 mg/mL at 25 °C hmdb.ca |

| LogP | 2.73 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJPBYTWRPNDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)O)C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369329 | |

| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33919-18-5 | |

| Record name | 3,5-bis(chloromethyl)-2,4,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 3,5 Bis Chloromethyl 2,4,6 Trimethylphenol

Historical Development of Synthetic Routes to Chloromethylated Phenols

The chloromethylation of aromatic compounds, a versatile method for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring, has been a significant reaction in organic synthesis for over a century. Historically, the reaction for phenols involves an electrophilic aromatic substitution using formaldehyde (B43269) (or its polymers like paraformaldehyde) and hydrogen chloride.

Early developments in this field focused on a range of aromatic substrates, with phenols being recognized as highly reactive candidates due to the activating nature of the hydroxyl group. ucalgary.caquora.com The primary challenge has often been controlling the reaction's selectivity to avoid polysubstitution and the formation of diarylmethane byproducts, where the initially formed chloromethylated product reacts with another phenol (B47542) molecule. dur.ac.uk Traditional methods often employed strong acid catalysts and harsh conditions. Over the decades, research has shifted towards developing milder, more selective, and efficient protocols. This evolution includes the introduction of various Lewis acid catalysts, phase-transfer catalysis, and solvent-free systems to improve yields and simplify procedures. researchgate.netresearchgate.netmdpi.com The synthesis of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol builds upon this foundational knowledge, applying it to the specific steric and electronic environment of the 2,4,6-trimethylphenol (B147578) (mesitol) substrate.

Optimized Reaction Conditions for the Synthesis of this compound

The synthesis of this compound from 2,4,6-trimethylphenol requires precise control over reaction conditions to achieve high yield and selectivity for the desired disubstituted product. The starting phenol is highly activated, with the hydroxyl group and three methyl groups all donating electron density to the aromatic ring, making the vacant 3 and 5 positions susceptible to electrophilic attack.

Catalyst Systems and Their Influence on Reaction Efficiency

The choice of catalyst is paramount in chloromethylation reactions. Lewis acids are commonly used to enhance the electrophilicity of the formaldehyde-HCl system. For the chloromethylation of aromatic compounds, a variety of catalysts have been explored, with their effectiveness often depending on the specific substrate and desired outcome. google.com

Commonly employed catalyst systems include:

Lewis Acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) are frequently used. dur.ac.ukgoogle.com ZnCl₂ is often favored for its moderate activity, which can help control the reaction and minimize byproduct formation. koreascience.kr Stronger Lewis acids like AlCl₃ can sometimes promote the undesirable formation of diarylmethanes. dur.ac.uk

Protic Acids: Concentrated sulfuric acid or chlorosulphonic acid can be used, particularly for less reactive (deactivated) aromatic compounds. dur.ac.uk

Combined Systems: Synergistic effects can be achieved by using a combination of a Lewis acid and a protic acid, which can increase the reaction rate and yield. google.com For instance, a catalytic system of ZnCl₂/AcOH/H₂SO₄ has been shown to be effective for the chloromethylation of other aromatic hydrocarbons. researchgate.net

The efficiency of these catalysts is tied to their ability to generate a highly reactive electrophilic species from formaldehyde and HCl, which can then attack the electron-rich phenol ring.

Table 1: Comparison of Catalyst Systems in Aromatic Chloromethylation

| Catalyst System | Substrate Example | Key Observations | Reference(s) |

|---|---|---|---|

| ZnCl₂/HCl | Biphenyl | Effective for dichloromethylation; yield dependent on ratio, temperature, and duration. | koreascience.kr |

| AlCl₃, ZnCl₂, FeCl₃, SnCl₄ | Toluene | Catalytic activity varies, with FeCl₃ showing high activity. | google.com |

| H₂SO₄/FeCl₃ | Polystyrene | Used in combination to increase yield. | google.com |

| ZnCl₂/AcOH/H₂SO₄/PEG-800 | Toluene | Novel system in aqueous media under phase-transfer catalysis (PTC) conditions, giving good to excellent yields. | researchgate.net |

Solvent Effects and Reaction Medium Engineering (e.g., Two-Phase Systems, Solvent-Free Conditions)

The reaction medium plays a critical role in controlling the chloromethylation process. The choice of solvent can influence reactant solubility, catalyst activity, and the selectivity of the reaction.

Non-polar Solvents: Solvents with low polarity, such as carbon tetrachloride or chloroform, are often used to limit the reactivity of highly activated phenols. This can help to prevent polysubstitution and other side reactions.

Two-Phase Systems: Phase-transfer catalysis (PTC) has emerged as an effective technique. In this approach, the reaction occurs in a biphasic system (e.g., oil-water), and a phase-transfer catalyst (like polyethylene (B3416737) glycol) facilitates the transfer of reactants between phases. researchgate.netscilit.com This can lead to higher yields and milder reaction conditions.

Solvent-Free Conditions: In line with the principles of green chemistry, solvent-free (neat) reaction conditions have been developed, particularly for liquid phenol substrates. researchgate.netmdpi.com This approach simplifies the work-up procedure, reduces waste, and can be more economically viable for industrial-scale production. For a solid substrate like 2,4,6-trimethylphenol, a solvent would likely be necessary to ensure a homogenous reaction mixture.

Temperature and Pressure Optimization for Enhanced Yield and Selectivity

Temperature and pressure are key engineering parameters that must be carefully controlled to maximize the yield of this compound while minimizing byproducts.

Temperature: Chloromethylation reactions are typically exothermic. Maintaining a moderate temperature is crucial. Higher temperatures tend to favor the formation of diarylmethane byproducts, as the carbocation intermediate formed from the chloromethyl group can readily alkylate another phenol molecule. dur.ac.uk Optimization studies on similar processes, such as the chloromethylation of biphenyl, have investigated temperatures in the range of 50-90°C to find the optimal balance between reaction rate and selectivity. koreascience.kr

Pressure: Most chloromethylation reactions are conducted at atmospheric pressure, which simplifies the required reactor design and operational procedures. google.com Elevated pressures are generally not necessary unless volatile reactants are used or if the reaction kinetics are significantly enhanced under such conditions. For the carboxylation of phenols, another electrophilic substitution, atmospheric pressure can be sufficient under optimized catalytic conditions. nih.gov

Mechanistic Studies of the Chloromethylation Process

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The process is a classic example of electrophilic aromatic substitution on a highly activated phenolic ring.

Electrophilic Aromatic Substitution Mechanisms in Phenolic Systems

The chloromethylation of 2,4,6-trimethylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are as follows:

Formation of the Electrophile: The reaction between formaldehyde and hydrogen chloride, accelerated by a Lewis acid catalyst (e.g., ZnCl₂), generates a potent electrophile. This is typically considered to be the chloromethyl cation (⁺CH₂Cl) or, more likely, a polarized complex such as H₂C(OH)Cl or its protonated form [H₂C=OH]⁺, which acts as the attacking species. dur.ac.uk

Electrophilic Attack: The aromatic ring of 2,4,6-trimethylphenol is exceptionally electron-rich due to the combined electron-donating effects of the hydroxyl group and the three methyl groups. quora.combritannica.combyjus.com The hydroxyl group is a powerful ortho, para-director. ucalgary.ca In this specific substrate, the ortho (2,6) and para (4) positions are blocked by methyl groups. Consequently, the electrophilic attack occurs at the available and activated meta positions (3 and 5). The π-electrons of the aromatic ring attack the electrophile.

Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. byjus.com

Deprotonation and Aromatization: A base (such as Cl⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final chloromethylated product. Given the high reactivity of the substrate, this process can occur a second time at the other vacant meta position to yield the desired 3,5-bis(chloromethyl) derivative.

Control of stoichiometry and reaction conditions is essential to favor the formation of the disubstituted product over the monosubstituted intermediate or further side reactions.

Role of Formaldehyde and Hydrogen Chloride in Alkylation

The chloromethylation of 2,4,6-trimethylphenol involves the use of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. scitepress.org These reagents work in concert to generate a potent electrophile that attacks the electron-rich aromatic ring of the phenol. The reaction is typically carried out under acidic conditions, and often a Lewis acid catalyst such as zinc chloride is employed to enhance the electrophilicity of the attacking species. scitepress.org

The mechanism begins with the protonation of formaldehyde by the strong acid, making the carbonyl carbon significantly more electrophilic. The π-electrons of the 2,4,6-trimethylphenol then attack this activated formaldehyde species. Subsequent rearomatization of the ring leads to the formation of a hydroxymethyl intermediate. Under the reaction conditions, the hydroxyl group of this intermediate is rapidly converted to a chloride, yielding the chloromethylated product.

Possible electrophilic species in this reaction include the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺), the formation of which can be facilitated by the presence of a Lewis acid like zinc chloride. The high reactivity of 2,4,6-trimethylphenol, an activated arene, facilitates this electrophilic substitution.

Formation and Control of Side Products (e.g., Diarylmethanes, Polymers)

A common challenge in the synthesis of this compound is the formation of undesired side products, primarily diarylmethanes and polymeric materials. These byproducts arise from subsequent reactions of the desired product or intermediates.

Diarylmethane formation occurs when the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of 2,4,6-trimethylphenol. This secondary Friedel-Crafts alkylation is particularly prevalent with highly activated aromatic substrates. The control of diarylmethane formation is crucial for maximizing the yield of the desired bis(chloromethylated) product. Key strategies to mitigate this side reaction include:

Control of Reaction Conditions: Careful management of reaction temperature, time, and reactant concentrations is essential. Lower temperatures and shorter reaction times can help to minimize the extent of secondary reactions.

Stoichiometry: Precise control over the molar ratios of the reactants can influence the product distribution. An excess of the chloromethylating agent may be used to favor the desired bis-chloromethylation over diarylmethane formation.

Catalyst Choice: The selection of an appropriate catalyst and its concentration can also play a role in controlling selectivity.

Polymerization is another potential side reaction, especially under harsh reaction conditions or in the presence of strong acids. The reactive chloromethyl groups can lead to the formation of complex polymeric structures. To control polymer formation, it is important to:

Maintain Moderate Reaction Conditions: Avoiding excessively high temperatures and prolonged reaction times can prevent uncontrolled polymerization.

Optimize Catalyst Loading: Using the optimal amount of catalyst can help to avoid excessive side reactions that can initiate polymerization.

Quenching the Reaction: Promptly stopping the reaction once the desired conversion is achieved can prevent further polymerization of the product.

Table 1: Factors Influencing Side Product Formation in Chloromethylation

| Factor | Effect on Diarylmethane Formation | Effect on Polymer Formation | Control Strategy |

| Temperature | Increases with higher temperatures | Increases with higher temperatures | Maintain optimal, moderate temperatures |

| Reaction Time | Increases with longer reaction times | Increases with longer reaction times | Monitor reaction progress and quench promptly |

| Reactant Concentration | Can increase with high concentrations of the phenol | Can increase with high product concentration | Optimize reactant ratios and consider gradual addition |

| Catalyst Activity | Highly active catalysts can promote secondary alkylation | Strong acids can promote polymerization | Select a catalyst with appropriate activity and optimize its concentration |

Novel Approaches in Sustainable Synthesis for the Compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. For the synthesis of this compound, this has led to the exploration of green chemistry principles.

Solvent-Free Synthesis: One promising green approach is the development of solvent-free reaction conditions. Traditional chloromethylation reactions often use organic solvents that can be hazardous and difficult to dispose of. Solvent-free methods reduce the environmental impact by eliminating the need for these solvents. Research has shown that the chloromethylation of some aromatic compounds can be carried out efficiently under solvent-free conditions, sometimes with the aid of a catalyst like zinc iodide. nih.gov For solid phenolic substrates, reactions can even be conducted "on water," without the need for organic solvents, with the solid product being easily isolated by filtration. d-nb.info

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of chemical reactions, including chloromethylation. researchgate.net ILs are salts with low melting points that possess negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov Their use can offer several advantages:

Enhanced Reaction Rates and Yields: In some cases, ionic liquids can accelerate reaction rates and improve product yields compared to conventional solvents. researchgate.net

Catalyst Recycling: The non-volatile nature of ionic liquids facilitates the separation of products and the recycling of the catalyst and solvent system. nih.gov

Tunable Properties: The physical and chemical properties of ionic liquids can be tailored by modifying the cation and anion, allowing for the optimization of reaction conditions.

Imidazolium-based ionic liquids have been shown to be effective promoters for the chloromethylation of aromatic hydrocarbons, offering mild reaction conditions and improved yields. researchgate.net

A key aspect of sustainable synthesis is the use of renewable feedstocks. The primary precursor for this compound is 2,4,6-trimethylphenol. Traditionally, this and other phenolic compounds are derived from petroleum-based sources. However, significant research is underway to produce these valuable chemicals from renewable biomass.

Phenol from Lignin (B12514952): Lignin, a major component of lignocellulosic biomass, is the largest renewable source of aromatic compounds on Earth. nih.govd-nb.info Various catalytic strategies are being developed to depolymerize lignin into its constituent aromatic monomers, including phenol. nih.govd-nb.info These methods often involve processes like reductive depolymerization followed by demethoxylation and dealkylation. d-nb.info The conversion of abundant and underutilized lignin into high-value chemicals like phenol represents a significant step towards a more sustainable chemical industry. researchgate.net

Methanol (B129727) from Biomass (Biomethanol): Methanol, another key reactant in the synthesis of 2,4,6-trimethylphenol (via methylation of phenol), can also be produced from renewable resources. eria.orgzerocarbonshipping.comnrel.gov Biomethanol can be generated through the gasification of various biomass feedstocks, such as agricultural and forestry residues, to produce syngas (a mixture of carbon monoxide and hydrogen), which is then catalytically converted to methanol. nrel.govbiomassmagazine.com Biogas from anaerobic digestion can also be a source for biomethanol production. zerocarbonshipping.com The production of both phenol and methanol from renewable biomass creates a completely bio-based pathway to 2,4,6-trimethylphenol. methanol.orgetipbioenergy.euiea-etsap.org

Table 2: Renewable Precursors for this compound Synthesis

| Precursor | Traditional Source | Renewable Source | Renewable Production Method |

| 2,4,6-Trimethylphenol | Petroleum | Biomass (via Phenol and Methanol) | Methylation of bio-based phenol with biomethanol |

| Phenol | Petroleum (Cumene process) | Lignin (from wood, agricultural waste) | Catalytic depolymerization and upgrading of lignin nih.govd-nb.info |

| Methanol | Natural Gas, Coal | Biomass (agricultural/forestry waste), Biogas | Gasification to syngas followed by catalytic synthesis nrel.govbiomassmagazine.com |

Advanced Spectroscopic and Computational Elucidation of 3,5 Bis Chloromethyl 2,4,6 Trimethylphenol Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete map of the atomic connectivity.

Due to the molecule's symmetry, the ¹H NMR spectrum is predicted to be relatively simple. It would feature distinct signals for the phenolic hydroxyl (-OH) proton, the methylene (B1212753) (-CH₂Cl) protons, and the methyl (-CH₃) protons. The aromatic ring itself lacks protons, so no signals would be observed in the typical aromatic region (6.5-8.0 ppm). The predicted chemical shifts are influenced by the electronic effects of the various substituents on the phenol (B47542) ring.

Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom: the three types of aromatic carbons (those bearing the -OH, -CH₃, and -CH₂Cl groups), the methylene carbons, and the methyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | ~4.5-5.5 | - |

| -CH₂Cl | ~4.6-4.8 | ~40-45 |

| 4-CH₃ | ~2.2-2.3 | ~15-17 |

| 2,6-CH₃ | ~2.3-2.4 | ~18-20 |

| C1-OH | - | ~150-155 |

| C2, C6-CH₃ | - | ~130-135 |

| C3, C5-CH₂Cl | - | ~132-137 |

| C4-CH₃ | - | ~128-132 |

While 1D NMR provides initial data, 2D NMR techniques are indispensable for confirming the complex structural assignments of substituted phenols by mapping the connectivity between atoms. np-mrd.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would be expected to show no cross-peaks between the different proton signals (-OH, -CH₂, -CH₃) as they are separated by more than three bonds. This lack of correlation is itself a key piece of structural information, confirming the isolation of these proton-containing groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). nist.gov This is a powerful tool for definitively assigning carbon signals. For the target molecule, an HSQC spectrum would show cross-peaks connecting the proton signal for the chloromethyl groups to the methylene carbon signal, and the proton signals for the methyl groups to their respective methyl carbon signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it maps long-range correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J). This technique provides the final links to piece together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons to the adjacent aromatic carbons (C2/C6 and C4) and the carbon they are bonded to (C3/C5).

Correlations from the methyl protons at the 2 and 6 positions to the aromatic carbons C1, C2/C6, and C3/C5.

Correlations from the methyl protons at the 4 position to the aromatic carbons C3/C5 and C4.

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly relevant for analyzing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

For a molecule containing chlorine, ³⁵Cl ssNMR can be a powerful tool. The chlorine nucleus is quadrupolar, and its NMR signal is highly sensitive to the local electronic environment. Subtle differences in intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group or packing arrangements of the chloromethyl groups in different polymorphs, would result in distinct ³⁵Cl NMR spectra. This makes ³⁵Cl ssNMR an effective fingerprinting technique for identifying and differentiating between potential polymorphic forms of this compound. Additionally, ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments can reveal differences in the carbon environments between polymorphs.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Product Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, through fragmentation, its structure.

Tandem mass spectrometry (MS/MS) is a multi-stage process used to deduce the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound (m/z 234 for the ³⁵Cl isotope) would be isolated in the first mass analyzer. It would then be fragmented, often through collision-induced dissociation (CID), and the resulting fragments analyzed in a second mass analyzer.

This fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds are typically the first to break. For this molecule, characteristic fragmentation pathways would likely involve:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a chloromethyl radical: [M - CH₂Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Subsequent loss of other small molecules like HCl or CO.

Analyzing these fragments allows for the confirmation of the presence and connectivity of the chloromethyl and methyl groups on the phenol backbone.

Predicted Key Fragments in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment | Predicted Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 234 (C₁₁H₁₄³⁵Cl₂O)⁺ | [M - Cl]⁺ | 199 | Cl• |

| 234 (C₁₁H₁₄³⁵Cl₂O)⁺ | [M - CH₂Cl]⁺ | 185 | •CH₂Cl |

| 234 (C₁₁H₁₄³⁵Cl₂O)⁺ | [M - CH₃]⁺ | 219 | •CH₃ |

| 199 ([M - Cl]⁺) | [M - Cl - HCl]⁺ | 163 | HCl |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one.

For this compound, the molecular formula is C₁₁H₁₄Cl₂O. HRMS can easily distinguish this from other potential formulas with the same nominal mass. The presence of two chlorine atoms also creates a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which further aids in confirming the formula.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the spectra would be dominated by vibrations associated with the phenol ring and its substituents.

O-H Stretch: A broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are generally weak or absent for this fully substituted ring. Aliphatic C-H stretches from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

C=C Ring Stretches: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.

C-O Stretch: The phenolic C-O stretching vibration is expected to appear as a strong band in the FTIR spectrum around 1200-1260 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration of the chloromethyl groups would give rise to one or more strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the aromatic ring and the C-C backbone. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in FTIR and Raman spectra.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |

| C-H Stretch (aliphatic) | -CH₃, -CH₂Cl | 2850-3000 | Medium-Strong |

| C=C Stretch (aromatic) | Benzene (B151609) Ring | 1450-1600 | Medium, Sharp |

| C-O Stretch | Phenolic C-O | 1200-1260 | Strong |

| C-Cl Stretch | -CH₂Cl | 600-800 | Strong |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

For instance, the crystal structure of 2,6-dimethyl-4-nitrophenol (B181267) reveals a monoclinic system, which is a common crystal system for substituted phenols. researchgate.net In many substituted phenols, the planarity of the aromatic ring is maintained, with the substituents causing minor deviations. The chloromethyl groups in this compound are expected to exhibit some rotational freedom around the C-C bond connecting them to the phenyl ring.

Interactive Data Table: Crystallographic Data for an Analogous Substituted Phenol

Below is a representative table of crystallographic data for a structurally related compound, 2,6-dimethyl-4-nitrophenol, which helps in understanding the potential crystal parameters for this compound. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.9121(4) |

| b (Å) | 26.9700(15) |

| c (Å) | 8.7204(5) |

| β (º) | 106.152(3) |

| Volume (ų) | 1561.48(16) |

| Z | 8 |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides powerful tools to investigate the molecular properties of this compound at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity indices.

The presence of electron-donating methyl groups and electron-withdrawing chloromethyl groups on the phenol ring creates a nuanced electronic environment. DFT calculations would likely show that the highest occupied molecular orbital (HOMO) is localized primarily on the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the chloromethyl groups, suggesting these are potential sites for nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule. researchgate.net It is predicted that the ortho and para positions relative to the hydroxyl group will be activated towards electrophilic substitution, a common characteristic of phenols. The chloromethyl groups, being electrophilic in nature, are susceptible to nucleophilic substitution reactions.

Interactive Data Table: Predicted Electronic Properties from DFT (Hypothetical)

This table presents hypothetical DFT-calculated electronic properties for this compound, based on general trends observed for substituted phenols.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | ~ -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Indicates molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations would likely reveal significant rotational freedom of the chloromethyl groups. The simulations could also model the hydrogen bonding patterns between the phenol's hydroxyl group and solvent molecules, as well as with other solute molecules in more concentrated solutions. Understanding these intermolecular interactions is key to predicting the compound's solubility and its behavior in chemical reactions.

Transition State Theory for Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict the rates of chemical reactions. wikipedia.org In the context of this compound, TST can be employed to elucidate the mechanisms of reactions it might undergo, such as further electrophilic aromatic substitution or nucleophilic substitution at the chloromethyl groups.

By computationally modeling the potential energy surface of a reaction, the structure and energy of the transition state can be determined. This allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. For example, in the case of a nucleophilic attack on one of the chloromethyl groups, TST calculations could help to understand the geometry of the transition state and the energetic barrier that must be overcome for the reaction to proceed. This information is invaluable for predicting the reactivity of the compound and for designing synthetic pathways that utilize it as a reactant.

Applications in Advanced Materials Science and Chemical Synthesis Incorporating 3,5 Bis Chloromethyl 2,4,6 Trimethylphenol

Role as a Monomer in Advanced Polymer Synthesis (e.g., Engineering Plastics, Resins)

The bifunctional nature of the chloromethyl groups in 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol makes it a valuable monomer for the synthesis of a variety of polymers, including engineering plastics and resins. These reactive sites can readily undergo nucleophilic substitution reactions with a wide range of co-monomers, leading to the formation of polyesters, polyethers, and other polymeric structures.

Synthesis of Novel Polymeric Architectures

The rigid, substituted phenolic core of this compound can be incorporated into polymer backbones to introduce specific structural features. For instance, its use in polycondensation reactions with diols or dicarboxylic acids can lead to the formation of polyesters with enhanced thermal stability and rigidity. The presence of the bulky trimethylphenyl group can influence the chain packing and morphology of the resulting polymers, leading to materials with unique physical and mechanical properties. While direct polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are found in various advanced polymeric systems. For example, the related compound 2,4,6-trimethylphenol (B147578) is used as a co-monomer or a chain transfer agent in the synthesis of polymers like poly(phenylene oxide) (PPO).

Tailoring Polymer Properties through Incorporation of the Compound

The incorporation of this compound into a polymer chain can significantly modify its properties. The methyl groups on the phenolic ring can enhance the polymer's hydrophobicity and solubility in organic solvents. Furthermore, the phenolic hydroxyl group can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's surface properties, reactivity, or compatibility with other materials. The chloromethyl groups, if not fully reacted during polymerization, can act as latent reactive sites for cross-linking, thereby improving the thermal and mechanical stability of the final material. For instance, in the context of epoxy resins, which are a critical class of engineering plastics, the reaction of phenolic compounds with epichlorohydrin (B41342) is a fundamental step. While the direct use of this compound in commercial epoxy resin synthesis is not widely detailed, its structure is analogous to the bisphenol A (BPA) derivatives that form the backbone of many epoxy resins. The reactivity of its phenolic hydroxyl group with epichlorohydrin would be a viable route to produce epoxy monomers.

Precursor for Dendrimer and Hyperbranched Polymer Construction

The AB2-type structure of this compound, where 'A' represents the phenolic hydroxyl group and 'B' represents the two chloromethyl groups, makes it an ideal candidate for the synthesis of dendritic and hyperbranched polymers. uc.ptcmu.educmu.edursc.org These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.

The synthesis of hyperbranched polymers from AB2 monomers is a well-established one-step process. uc.ptrsc.org In the case of this compound, the polymerization would proceed through the reaction of the phenolic hydroxyl group of one monomer with the chloromethyl groups of another, leading to a highly branched structure. The resulting hyperbranched polymer would possess numerous terminal chloromethyl groups, which can be further functionalized for specific applications. A related compound, 3,5-bis(hydroxymethyl)phenol, has been successfully used to synthesize poly(aryl ether) dendrimers, highlighting the potential of this structural motif in dendritic polymer synthesis. researchgate.net

Intermediate in the Synthesis of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic "linker" or "building block" molecules that connect metal ions or clusters (in MOFs) or other organic units (in COFs).

The structure of this compound, with its defined geometry and reactive functional groups, makes it a potential candidate for use as a building block in the synthesis of these frameworks. The chloromethyl groups could be transformed into other functionalities, such as carboxylic acids or amines, which are commonly used to coordinate with metal centers in MOFs or to form the covalent linkages in COFs. rsc.orgtcichemicals.comresearchgate.netresearchgate.netnih.govrsc.orgunt.eduresearchgate.net While direct use of this specific compound as a linker in prominent MOF or COF structures is not widely reported, the principles of linker design suggest its potential after suitable chemical modification.

Building Block for Specialty Chemicals and Fine Chemical Synthesis

The reactive nature of the chloromethyl groups and the phenolic hydroxyl group makes this compound a valuable intermediate in the synthesis of a variety of specialty and fine chemicals. These reactive sites allow for a range of chemical transformations, leading to the creation of more complex molecules with specific functionalities.

One notable application is in the synthesis of calixarenes, which are macrocyclic compounds formed from the condensation of phenols and aldehydes. uc.pt The substitution pattern of this compound could be exploited to create novel calixarene (B151959) structures with tailored cavity sizes and functionalities. Furthermore, the chloromethyl groups can be converted to other functional groups, such as aldehydes, carboxylic acids, or amines, opening up pathways to a wide array of derivatives. For example, the related compound 2,3,6-trimethylphenol (B1330405) is a known intermediate in the synthesis of Vitamin E. google.com

Applications in Surface Functionalization and Coating Technologies

The presence of two reactive chloromethyl groups makes this compound a candidate for surface functionalization and the development of specialized coatings. These groups can react with hydroxyl or amine functionalities present on the surfaces of various substrates, such as silica, metal oxides, or other polymers, to form stable covalent bonds. This grafting process allows for the modification of the surface properties of the material, such as its hydrophobicity, reactivity, or biocompatibility. For instance, grafting a related compound, 2,4,6-Tris(dimethylaminomethyl) phenol (B47542), onto a polyurethane surface has been shown to enhance its hydrophilicity and mechanical properties. researchgate.net This suggests that this compound could be similarly employed to introduce a phenolic structure with latent reactivity onto various surfaces.

In the formulation of coatings, this compound could act as a crosslinking agent, reacting with polymeric binders to form a durable and chemically resistant network. The phenolic structure could also contribute to improved adhesion and thermal stability of the coating.

Future Research Directions and Conceptual Advancements for 3,5 Bis Chloromethyl 2,4,6 Trimethylphenol

Exploration of Sustainable and Eco-Friendly Synthetic Strategies

The traditional synthesis of chloromethylated aromatic compounds, known as Blanc chloromethylation, often relies on formaldehyde (B43269), hydrogen chloride, and potent Lewis acid catalysts like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). dur.ac.ukwikipedia.org These methods, while effective, present significant environmental and handling challenges due to the use of corrosive reagents, stoichiometric amounts of catalysts, and the potential formation of hazardous byproducts. researchgate.net A primary future objective is the development of greener synthetic pathways for 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol.

Key areas of exploration include:

Lewis Acid-Free Systems: Recent advancements have demonstrated the chloromethylation of biomass-derived lignin (B12514952) under mild conditions using acetic acid as a solvent, completely avoiding the need for a Lewis acid catalyst. chemrxiv.orgresearchgate.net Applying a similar approach to 2,4,6-trimethylphenol (B147578) could offer a more sustainable route, minimizing corrosive waste streams.

Catalytic Approaches: Moving from stoichiometric to catalytic amounts of promoters is a cornerstone of green chemistry. Research into highly active, recoverable catalysts is crucial. Rare-earth metal triflates, for instance, have proven effective in catalytic amounts for the chloromethylation of various aromatic hydrocarbons, functioning efficiently under biphasic conditions which simplifies catalyst recovery and product separation. mrs-j.org

Alternative Reagents and Media: The use of chloromethyl methyl ether or dimethoxymethane (B151124) with chlorosulfonic acid can serve as an alternative to the formaldehyde/HCl system. researchgate.netgoogle.com Furthermore, employing phase transfer catalysis (PTC) in aqueous media represents a promising eco-friendly strategy. researchgate.net PTC systems, potentially using biodegradable surfactants or polyethylene (B3416737) glycol (PEG), can enhance reaction rates in biphasic systems, reducing the need for volatile organic solvents and simplifying work-up procedures. researchgate.netsemanticscholar.org

The table below outlines potential sustainable strategies for the synthesis of this compound, comparing them to the traditional Blanc chloromethylation.

| Strategy | Catalyst/Reagent System | Potential Advantages |

| Traditional Blanc Reaction | Formaldehyde, HCl, stoichiometric ZnCl₂ | Established method |

| Lewis Acid-Free | Formaldehyde, HCl, Acetic Acid | Avoids corrosive metal catalysts, simpler workup chemrxiv.org |

| Rare-Earth Catalysis | Trioxane, HCl, catalytic Sc(OTf)₃ | High activity, catalyst recyclability, mild conditions mrs-j.org |

| Phase Transfer Catalysis | Paraformaldehyde, HCl, ZnCl₂/PEG-800 | Use of aqueous media, reduced solvent waste, potential for catalyst recycling researchgate.net |

| Micellar Catalysis | Formaldehyde, HCl, Cationic Surfactant | Enhanced reaction rates, improved selectivity, use of biphasic systems semanticscholar.orgscilit.com |

Development of Novel Catalytic Systems for Transformations of the Compound

The two benzylic chloride groups in this compound are highly reactive sites, amenable to a wide range of nucleophilic substitution reactions. wikipedia.org This reactivity makes the compound an excellent scaffold for developing new functional materials. A significant future direction involves using this compound as a platform to immobilize catalytic species, creating novel heterogeneous catalysts.

Chloromethylated materials, such as modified lignin or polystyrene resins, have been successfully used as supports for metal nanoparticles (e.g., Pd/CuO), which then serve as highly efficient and recyclable catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. chemrxiv.orgnih.gov Following this precedent, this compound could be used in two primary ways:

As a Molecular Ligand: The compound can be functionalized by reacting the chloromethyl groups with moieties capable of coordinating metal ions, creating a well-defined molecular catalyst.

As a Monomer for Polymeric Supports: The bifunctional nature of the molecule allows it to be polymerized, forming a porous solid support. The remaining chloromethyl groups can then be used to anchor catalytic metal centers.

The development of these lignin-based catalysts has shown remarkable recyclability, with some systems being reused for at least 10 consecutive cycles with high yields. chemrxiv.org This highlights the potential for creating robust and sustainable catalytic systems derived from this compound for applications in fine chemical synthesis.

Integration into Advanced Nanomaterials and Hybrid Systems

The unique structure of this compound makes it an ideal candidate for the surface functionalization of nanomaterials, creating advanced organic-inorganic hybrid systems. researchgate.netmdpi.com Phenolic compounds are known to interact strongly with the surfaces of inorganic nanoparticles, such as metal oxides and quantum dots, through coordination chemistry. nih.govescholarship.org

Future research will likely focus on leveraging the compound's distinct functionalities:

Anchoring Group: The phenolic hydroxyl group can act as an anchor, binding the molecule to the surface of inorganic nanoparticles like iron oxide or gold. researchgate.netnih.gov

Reactive Linker: The two chloromethyl groups, extending away from the surface, provide reactive handles for further modification. mdpi.com They can be used to covalently attach other molecules, including polymers, drugs, or fluorescent dyes. This bifunctional linker capability is crucial for creating multifunctional nanoparticles for biomedical applications, such as targeted drug delivery and bio-imaging. nih.gov

This dual functionality allows for a modular approach to nanoparticle engineering. The phenol (B47542) group ensures stable attachment to the nanoparticle core, while the versatile chemistry of the benzylic chlorides allows for the tailoring of the nanoparticle's surface properties for specific applications.

Theoretical Prediction of Novel Reactivity and Materials Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the potential of this compound without extensive empirical work. mdpi.com DFT can provide deep insights into the molecule's electronic structure, which governs its reactivity and physical properties. researchgate.netresearchgate.net

Future theoretical studies are expected to focus on several key areas:

Reactivity Descriptors: Calculation of parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This can guide the rational design of new reactions and synthetic strategies.

Reaction Pathway Modeling: DFT can be used to model the transition states and reaction energies for various transformations of the compound. rsc.org This is invaluable for understanding reaction mechanisms and predicting the feasibility of novel synthetic routes or catalytic cycles. For example, calculating the heterolytic bond dissociation energy of the C-Cl bond can provide a quantitative measure of its reactivity in Sₙ1-type processes. researchgate.net

Material Properties Simulation: When integrated into larger systems like polymers or surface coatings on nanomaterials, computational models can predict the bulk properties of the resulting materials. This includes thermal stability, electronic properties, and interaction energies with other molecules or surfaces. mdpi.com

The table below summarizes key molecular properties of related compounds that can be computationally predicted for this compound to guide experimental work.

| Property | Computational Method | Predicted Information | Relevance |

| Electronic Structure | DFT (B3LYP) | HOMO/LUMO energies, energy gap, dipole moment mdpi.comresearchgate.net | Predicts chemical reactivity, stability, and optical properties. |

| Acidity | DFT with PCM | pKa value of the phenolic hydroxyl group researchgate.net | Understanding reactivity in basic/acidic media. |

| Bond Energies | Ab initio calculations | Heterolytic Bond Dissociation Energy (HBDE) of C-Cl bond researchgate.net | Quantifies the lability of the chloromethyl groups. |

| Reaction Mechanisms | DFT (Transition State Search) | Activation energies and reaction profiles rsc.org | Elucidates reaction pathways and predicts product distributions. |

Addressing Unresolved Mechanistic Questions

Despite the long history of chloromethylation chemistry, several mechanistic questions remain, particularly for highly substituted and activated substrates like 2,4,6-trimethylphenol. dur.ac.uk A thorough understanding is essential for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Key unresolved questions for future investigation include:

Nature of the Electrophile: The precise structure of the electrophilic species in Blanc chloromethylation is still debated. dur.ac.ukwikipedia.org It could be a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or a chlorocarbenium cation (ClCH₂⁺), especially in the presence of a strong Lewis acid. wikipedia.org Understanding the dominant electrophile under different "greener" conditions is critical for controlling the reaction.

Control of Selectivity: The introduction of two chloromethyl groups onto the 2,4,6-trimethylphenol ring involves sequential reactions. The mechanism governing the transition from mono- to di-substitution is not fully understood. Kinetic studies are needed to determine the relative rates of the first and second chloromethylation steps, which is crucial for selectively synthesizing either the mono- or bis-chloromethylated product.

Suppression of Side Reactions: A common side reaction in chloromethylation is the formation of diarylmethane bridges, where a chloromethylated product undergoes a Friedel-Crafts alkylation with another phenol molecule. dur.ac.ukwikipedia.org The steric hindrance provided by the three methyl groups in this compound likely mitigates this, but the extent to which this side reaction occurs needs to be quantified. Mechanistic studies, potentially involving kinetic analysis and computational modeling, can help identify conditions (e.g., temperature, concentration, catalyst choice) that suppress this unwanted pathway. researchgate.netchemguide.co.uk

Mechanism of Subsequent Transformations: The high reactivity of the benzylic chloride groups suggests they can participate in a wide array of reactions. nih.govquora.com Detailed mechanistic studies (e.g., kinetic isotope effects, computational modeling) of their substitution and coupling reactions are needed to fully harness their synthetic potential. researchgate.netmdpi.com

Q & A

Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs) or catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.